CIQ is a GluN2C/GluN2D subunit-selective NMDA receptor potentiator, which reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice. The facilitation of GluN2C/GluN2D-containing receptors may serve as an important therapeutic strategy for treating positive and cognitive symptoms in schizophrenia.
CIQ
CAS No.: 486427-17-2
Cat. No.: VC0523840
Molecular Formula: C26H26ClNO5
Molecular Weight: 467.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 486427-17-2 |
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Molecular Formula | C26H26ClNO5 |
Molecular Weight | 467.9 g/mol |
IUPAC Name | (3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Standard InChI | InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3 |
Standard InChI Key | VYMILMYEENZHAR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Physical Properties of CIQ
CIQ (CAS No. 486427-17-2) is a synthetic tetrahydroisoquinoline derivative first characterized in 2010 as a selective positive allosteric modulator of GluN2C/D-containing NMDA receptors . Its chemical structure features a chlorophenyl group linked to a dimethoxy-substituted isoquinoline core, which confers subunit-specific binding affinity . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 467.94 g/mol | |
Solubility in DMSO | 25–50 mg/mL | |
Solubility in Ethanol | 0.2–10 mg/mL | |
Storage Conditions | -20°C (long-term), +4°C (short-term) |
CIQ exhibits poor aqueous solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications . Stability studies recommend using freshly prepared solutions to avoid degradation .
Pharmacological Mechanism: Selective Potentiation of GluN2C/D-Containing NMDA Receptors
Subunit Selectivity and Channel Kinetics
CIQ enhances NMDA receptor currents by increasing channel opening frequency without altering glutamate or glycine affinity . Electrophysiological studies in heterologous systems show:
The selectivity arises from interactions with residues in the M1 transmembrane domain (e.g., GluN2D Thr592) and the linker between the N-terminal and ligand-binding domains . This subunit specificity enables targeted modulation of brain regions enriched with GluN2C/D, such as the striatum, subthalamic nucleus, and amygdala .
Bidirectional Modulation of Dopaminergic Transmission
In the striatum, CIQ exhibits activity-dependent effects on dopamine release:
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Tonic release (single-pulse stimulation): Inhibition via muscarinic receptor-dependent mechanisms .
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Phasic release (train stimulation): Initial inhibition followed by long-lasting potentiation .
These effects are amplified in partially dopamine-depleted striata, suggesting therapeutic potential in early Parkinson’s disease .
Preclinical Research Findings
Parkinson’s Disease Models
In unilateral 6-hydroxydopamine (6-OHDA)-lesioned mice, CIQ (10–20 mg/kg, i.p.):
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Restores long-term potentiation (LTP): Reverses dopamine depletion-induced LTP impairment in the dorsolateral striatum .
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Improves forelimb-use asymmetry: Reduces paw preference deficits in the cylinder test .
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Enhances residual dopamine release: Potentiates glutamate-driven dopamine efflux in presymptomatic models .
Schizophrenia Models
CIQ (20 mg/kg, i.p.) ameliorates behaviors mimicking schizophrenia:
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Prepulse inhibition (PPI): Reverses MK-801-induced PPI deficits .
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Hyperlocomotion and stereotypy: Attenuates MK-801- and methamphetamine-induced motor abnormalities .
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Working memory: Rescues spontaneous alternation deficits in the Y-maze .
Fear Conditioning and Extinction
Bilateral infusion of CIQ (3–30 μg/side) into the basolateral amygdala:
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Enhances fear acquisition: Increases freezing behavior 24 h post-conditioning .
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Facilitates extinction: Accelerates loss of conditioned fear responses .
These effects mirror those of D-cycloserine, a cognitive enhancer used in anxiety disorders .
Therapeutic Implications and Future Directions
Parkinson’s Disease
CIQ’s ability to enhance synaptic plasticity and dopamine release in partially lesioned striata positions it as a candidate for early-stage Parkinson’s therapy . Clinical trials are needed to evaluate its safety and efficacy in humans.
Schizophrenia and Anxiety Disorders
By selectively modulating GluN2C/D receptors, CIQ may avoid side effects associated with pan-NMDA receptor activation, such as neurotoxicity . Its dual action on fear memory consolidation and extinction warrants exploration in post-traumatic stress disorder (PTSD) .
Limitations and Challenges
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